molecular formula C19H18O10 B8072570 1,3,7-Trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one

1,3,7-Trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one

Cat. No.: B8072570
M. Wt: 406.3 g/mol
InChI Key: JUZGXATTXYZBGK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Mangiferin can be synthesized through various chemical routes. One common method involves the glycosylation of 1,3,7-trihydroxyxanthone with glucose derivatives under acidic conditions. The reaction typically requires a catalyst such as trifluoroacetic acid and is conducted at elevated temperatures to facilitate the formation of the glycosidic bond .

Industrial Production Methods

Industrial production of mangiferin often involves extraction from natural sources, such as mango leaves and bark. The extraction process includes solvent extraction, followed by purification steps like crystallization and chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

Mangiferin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted mangiferin compounds, each with distinct pharmacological properties .

Scientific Research Applications

Mangiferin has a wide range of scientific research applications:

Mechanism of Action

Mangiferin exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mangiferin’s unique structure, with its glycosylated xanthone core, contributes to its enhanced solubility and bioavailability compared to other xanthone derivatives. This structural uniqueness underlies its diverse pharmacological activities and makes it a valuable compound for various scientific and medical applications .

Properties

IUPAC Name

1,3,7-trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O10/c20-5-11-15(25)16(26)17(27)19(29-11)13-9(23)4-8(22)12-14(24)7-3-6(21)1-2-10(7)28-18(12)13/h1-4,11,15-17,19-23,25-27H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZGXATTXYZBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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